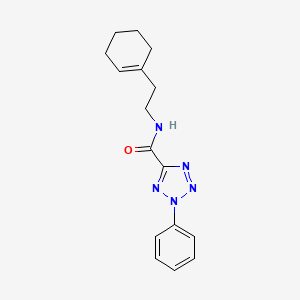
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of CK2 activity by N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide leads to the dysregulation of various signaling pathways, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2. In addition, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has also been shown to have neuroprotective effects in preclinical models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is its specificity for protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has some limitations, including its poor solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide. Another area of interest is the investigation of the role of CK2 in viral infections, as CK2 has been shown to be involved in the replication of various viruses, including HIV and hepatitis C virus. Finally, the potential therapeutic applications of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease, are also an area of interest for future research.
Synthesemethoden
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves several steps, including the reaction of cyclohexene with ethylene oxide, followed by the reaction of the resulting product with tetrazole-5-carboxylic acid, and finally, the coupling of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. In cancer, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell proliferation and survival. Inhibition of CK2 activity by N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHHPRGGTVRPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

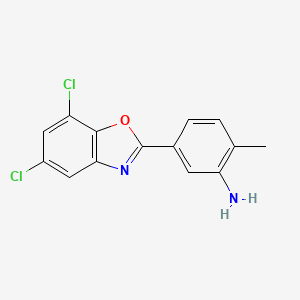

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)
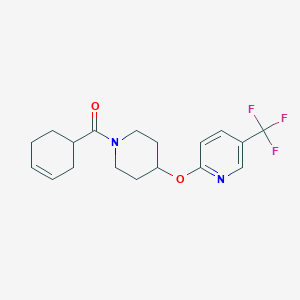
![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)
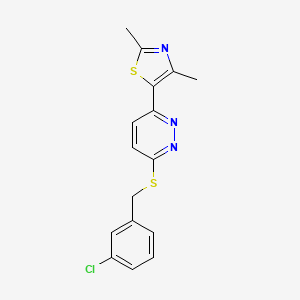
![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)


![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)

![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)
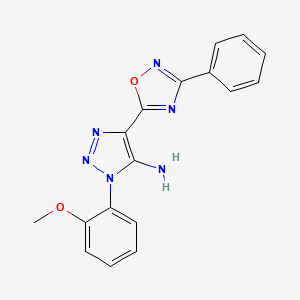
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)